1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid
Description
1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid (CAS 251310-45-9) is a synthetic pyrrolidine derivative characterized by:
- A pyrrolidine backbone with a hydroxyl (-OH) group at position 4 and a carboxylic acid (-COOH) at position 2.
- A 2-furylcarbonyl group (C₄H₃O-CO-) attached to the nitrogen atom at position 1 . This compound is structurally related to hydroxyproline (4-hydroxy-2-pyrrolidinecarboxylic acid), a natural imino acid critical in collagen stability . However, the 2-furylcarbonyl substituent introduces distinct electronic and steric properties, making it a candidate for pharmaceutical applications, particularly as an intermediate in thrombin inhibitors or receptor-targeted drugs .
Properties
IUPAC Name |
1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-6-4-7(10(14)15)11(5-6)9(13)8-2-1-3-16-8/h1-3,6-7,12H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSZYHSKHCOUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid typically involves the reaction of furan derivatives with pyrrolidine derivatives under specific conditions. One common method is the condensation reaction between 2-furylcarbonyl chloride and 4-hydroxy-2-pyrrolidinecarboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the purification of starting materials, precise control of reaction conditions, and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the furan ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Formation of 1-(2-Furylcarbonyl)-4-oxo-2-pyrrolidinecarboxylic acid.
Reduction: Formation of 1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid.
Substitution: Formation of halogenated derivatives of the furan ring.
Scientific Research Applications
1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
4-Hydroxyproline (4-Hydroxy-2-pyrrolidinecarboxylic Acid)
- Structure: Natural imino acid lacking the 2-furylcarbonyl group.
- Properties :
- Integral to collagen structure; hydroxylation stabilizes triple-helix collagen via hydrogen bonding.
- Crystalline form; higher polarity due to free -OH and -COOH groups.
- Applications : Collagen synthesis, dietary supplements, wound healing .
- Key Difference : The absence of the 2-furylcarbonyl group limits its use in synthetic drug intermediates compared to the target compound.
1-(4-Fluorobenzoyl)-4-hydroxy-2-pyrrolidinecarboxylic Acid (QA-9589)
- Structure : 4-Fluorobenzoyl substituent instead of 2-furylcarbonyl.
- Properties :
- Enhanced polarity due to fluorine’s electronegativity.
- Improved metabolic stability compared to furan derivatives.
- Applications : Investigated in drug development for thrombin inhibition or receptor antagonism .
- Key Difference : Fluorine’s electron-withdrawing effects may alter binding affinity compared to the furan’s electron-rich oxygen.
(2S,4R)-1-Boc-4-fluoro-pyrrolidine-2-carboxylic Acid
- Structure : Boc-protected nitrogen, fluorine at position 4.
- Properties :
- Crystalline and stable, ideal for synthetic intermediates.
- Fluorine introduces steric and electronic modifications.
- Applications : Intermediate in fluorinated drug synthesis (e.g., Darifenacin) .
- Key Difference : Boc protection enhances synthetic handling, while fluorine substitution impacts bioactivity differently than hydroxyl or furan groups.
1-[(4-Chloro-1H-pyrrol-2-yl)carbonyl]pyrrolidine-2-carboxylic Acid
- Structure : Chlorinated pyrrole carbonyl substituent.
- Properties: Chlorine’s electron-withdrawing nature increases reactivity. Potential toxicity concerns due to halogenation.
- Applications : Explored in antimicrobial or anticancer agents .
- Key Difference : Chlorine vs. furan oxygen alters electronic properties and toxicity profiles.
Structural and Functional Analysis
Electronic Effects
- 2-Furylcarbonyl : The furan ring’s oxygen provides electron-rich aromaticity, enabling hydrogen bonding and π-π interactions. This contrasts with fluorobenzoyl (electron-deficient) or chlorinated analogs (electron-withdrawing) .
- Hydroxyl Group : Enhances hydrophilicity and hydrogen-bonding capacity, critical for biological targeting .
Comparative Data Table
Research Findings and Implications
- Bioactivity: The furan ring in the target compound may enhance thrombin binding compared to non-aromatic analogs, though fluorinated derivatives show better metabolic stability .
- Stability : Furan-containing compounds may face oxidative degradation risks, whereas Boc-protected or halogenated analogs offer improved shelf life .
- Synthetic Trends : Acylation with heteroaromatic groups (furan, pyrrole) is a growing strategy to diversify pyrrolidinecarboxylic acid libraries for drug discovery .
Biological Activity
1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid (CAS 251310-45-9) is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid is CHNO. The compound features a pyrrolidine ring substituted with a furan-2-carbonyl group and a hydroxyl group at the 4-position, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 225.20 g/mol |
| CAS Number | 251310-45-9 |
| Solubility | Soluble in water |
Research indicates that 1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid exhibits various biological activities, including:
- Inhibition of Amino Acid Transporters : It has been identified as a selective inhibitor of SLC1A4 and SLC1A5 transporters, which are crucial for the transport of neutral amino acids. These transporters are implicated in several physiological processes, including neurotransmission and metabolic regulation .
- Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress in cellular models .
Case Studies and Research Findings
- Transporter Inhibition Studies : A study conducted on hydroxy-L-proline derivatives demonstrated that 1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid acts as a potent inhibitor of the SLC1A4 transporter. Electrophysiological assays revealed that it significantly reduces the transport activity of this transporter, suggesting its potential role in modulating amino acid levels in various tissues .
- Antioxidant Activity Assessment : In vitro assays have indicated that this compound exhibits strong free radical scavenging activity. It was tested alongside known antioxidants, showing comparable efficacy in reducing oxidative damage in cultured neuronal cells .
- Synthetic Pathway Exploration : The synthesis of this compound has been explored for developing new pharmacological tools targeting amino acid transporters. The study highlighted the structural features of the compound that contribute to its biological activity and potential therapeutic applications .
Comparative Biological Activity
The following table summarizes the biological activities of 1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid compared to other related compounds:
| Compound | SLC1A4 Inhibition | Antioxidant Activity |
|---|---|---|
| 1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid | High | Moderate |
| Hydroxy-L-proline | Moderate | High |
| L-Proline | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
